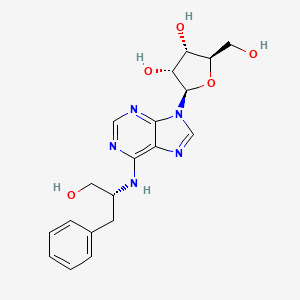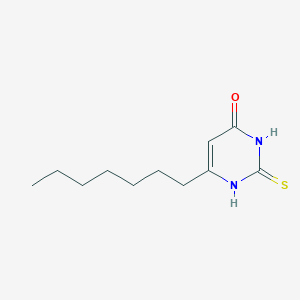
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidinethione family. It is characterized by a heptyl group at the 6th position and a sulfanylidene group at the 2nd position of the pyrimidin-4-one ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one typically involves the reaction of heptyl-substituted pyrimidine derivatives with sulfur-containing reagents. One common method is the reaction of 6-heptyl-2-thiouracil with an appropriate oxidizing agent to introduce the sulfanylidene group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production .
化学反应分析
Types of Reactions
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the heptyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidin-4-one derivatives.
科学研究应用
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6-(2-hydroxyethyl)-2-sulfanylidene-1H-pyrimidin-4-one: A pyrimidinethione with a hydroxyethyl group instead of a heptyl group.
2-Mercaptopyrimidine-4,6-diol: A related compound with hydroxyl groups at positions 4 and 6.
Uniqueness
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The heptyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and hydrophobic pockets of proteins. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
53554-46-4 |
|---|---|
分子式 |
C11H18N2OS |
分子量 |
226.34 g/mol |
IUPAC 名称 |
6-heptyl-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C11H18N2OS/c1-2-3-4-5-6-7-9-8-10(14)13-11(15)12-9/h8H,2-7H2,1H3,(H2,12,13,14,15) |
InChI 键 |
MTRAJDWJDQTNEO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=CC(=O)NC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



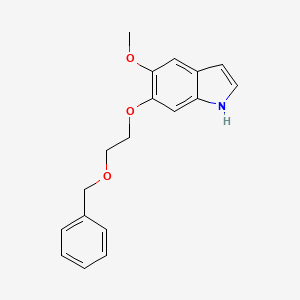
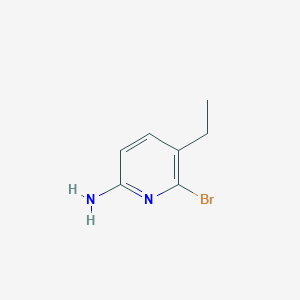
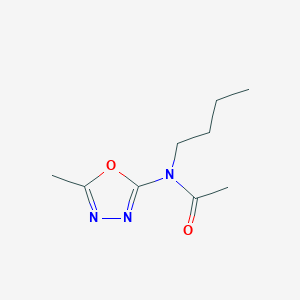
![Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-](/img/structure/B12930384.png)
![N-[4-chloro-6-methyl-5-(3-methylbutyl)pyrimidin-2-yl]acetamide](/img/structure/B12930390.png)
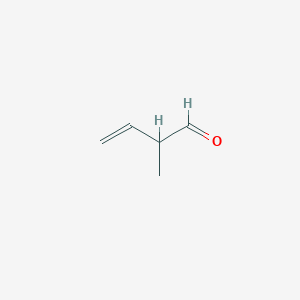
![2-Oxabicyclo[4.1.0]heptan-5-one](/img/structure/B12930408.png)

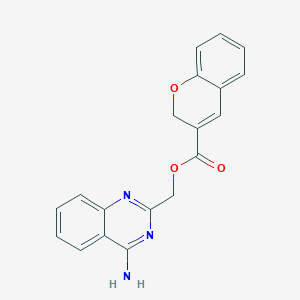
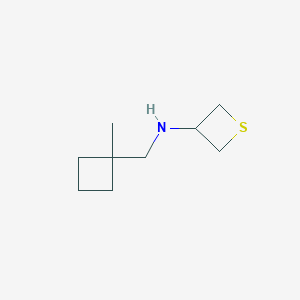
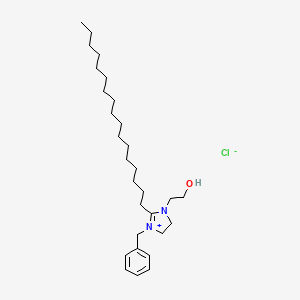
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
